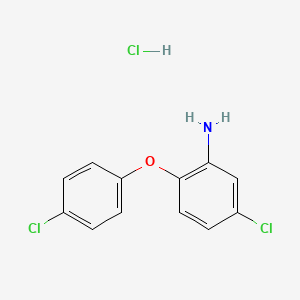
5-Chloro-2-(4-chlorophenoxy)anilinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(4-chlorophenoxy)anilinium chloride is a chemical compound with the molecular formula C12H10Cl3NO . It is used extensively in scientific research due to its unique properties.
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 10 hydrogen atoms, 3 chlorine atoms, and 1 nitrogen and oxygen atom each . The average mass of the molecule is 290.573 Da, and the monoisotopic mass is 288.982788 Da .Scientific Research Applications
Synthesis and Characterization
- A study on the synthesis and characterization of new organic cations, similar to 5-Chloro-2-(4-chlorophenoxy)anilinium chloride, found that these compounds exhibit unique crystal structures and can be analyzed using methods like NMR spectroscopy, IR, and thermal analyses. This is significant for understanding their molecular properties and potential applications in various fields, including materials science (Kefi et al., 2007).
Electrochemical Properties
- Research on the electrochemical oxidation of chloroaniline derivatives has provided insights into the electrochemical behaviors of compounds like this compound. This research is crucial for understanding how these compounds interact in different chemical environments and can be applied in electrochemistry and materials science (Kádár et al., 2001).
Environmental Applications
- The degradation of chlorophenoxy and chlorobenzoic herbicides has been studied extensively, which is relevant for understanding the environmental fate and degradation mechanisms of this compound. This research is critical in assessing the environmental impact and developing methods for the removal of such compounds from ecosystems (Brillas et al., 2003).
Crystallography and Molecular Structure
- Studies on the crystal structure of compounds similar to this compound, such as anilinium chloride derivatives, have revealed detailed information about their molecular geometry, hydrogen bonding, and intermolecular interactions. This information is essential for applications in crystal engineering and the design of novel materials (Yu et al., 2005).
Pharmaceutical Research
- Though not directly related to this compound, studies on the synthesis and characterization of compounds with similar structures have implications in pharmaceutical research, especially in the context of exploring new therapeutic agents and understanding their molecular interactions (Eno et al., 2022).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Chloro-2-(4-chlorophenoxy)anilinium chloride involves the reaction of 5-chloro-2-nitroaniline with 4-chlorophenol in the presence of a reducing agent to form 5-chloro-2-(4-chlorophenoxy)aniline. This intermediate is then converted to the final product by reaction with hydrochloric acid.", "Starting Materials": [ "5-chloro-2-nitroaniline", "4-chlorophenol", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: 5-chloro-2-nitroaniline is reacted with 4-chlorophenol in the presence of a reducing agent, such as iron powder or tin(II) chloride, to form 5-chloro-2-(4-chlorophenoxy)aniline.", "Step 2: The intermediate 5-chloro-2-(4-chlorophenoxy)aniline is then reacted with hydrochloric acid to form 5-Chloro-2-(4-chlorophenoxy)anilinium chloride." ] } | |
CAS No. |
6259-39-8 |
Molecular Formula |
C12H10Cl3NO |
Molecular Weight |
290.6 g/mol |
IUPAC Name |
[5-chloro-2-(4-chlorophenoxy)phenyl]azanium;chloride |
InChI |
InChI=1S/C12H9Cl2NO.ClH/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15;/h1-7H,15H2;1H |
InChI Key |
BYVKKIVAXSTEHI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)N)Cl.Cl |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)[NH3+])Cl.[Cl-] |
| 6259-39-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


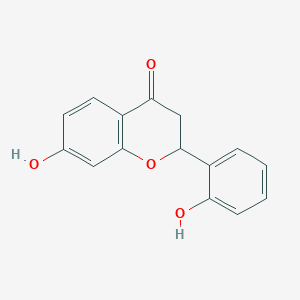
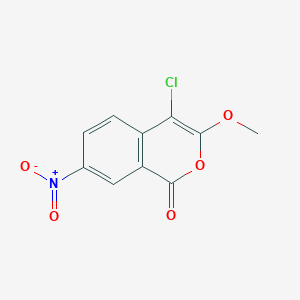
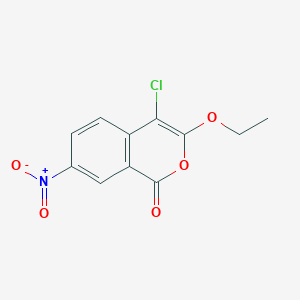

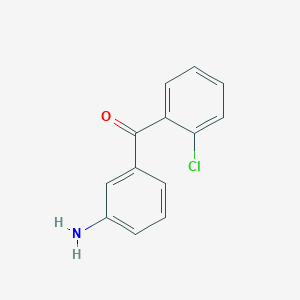
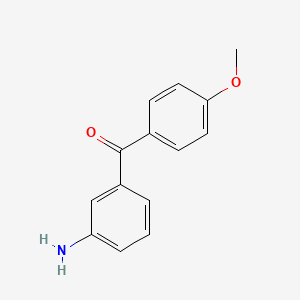
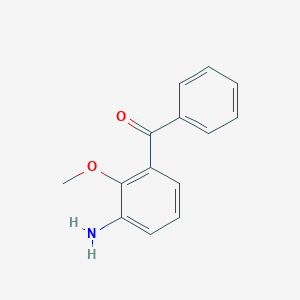


![Heptanoic acid, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester](/img/structure/B3054890.png)
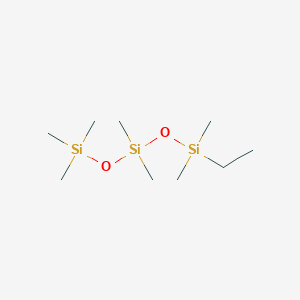

![1-Oxaspiro[5.5]undec-2-en-4-one](/img/structure/B3054896.png)

